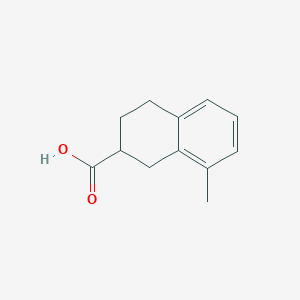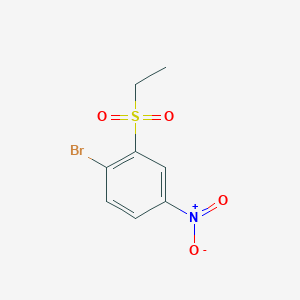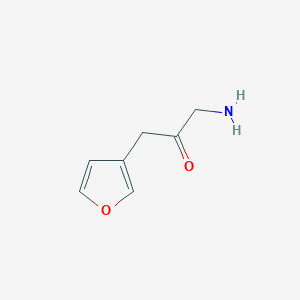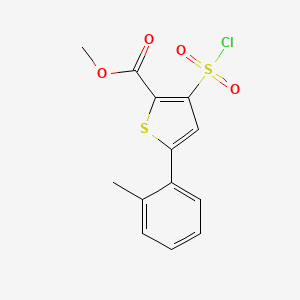
8-Methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methyl-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid is an organic compound with the molecular formula C12H14O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid can be achieved through several methods. One common approach involves the hydrogenation of 8-methyl-naphthalene-2-carboxylic acid using a palladium catalyst under high pressure and temperature conditions . Another method includes the cyclization of appropriate precursors in the presence of a strong acid catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions, such as temperature, pressure, and catalyst concentration, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
8-methyl-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
8-methyl-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 8-methyl-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes, altering their activity. Additionally, the aromatic ring structure allows for π-π interactions with other aromatic compounds, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-tetrahydro-naphthalene: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
8-methyl-naphthalene: Does not have the tetrahydro structure, affecting its stability and reactivity.
2-naphthoic acid: Similar carboxylic acid functionality but lacks the tetrahydro structure, leading to different chemical properties.
Uniqueness
8-methyl-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid is unique due to its combination of a tetrahydro structure and a carboxylic acid group
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
8-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H14O2/c1-8-3-2-4-9-5-6-10(12(13)14)7-11(8)9/h2-4,10H,5-7H2,1H3,(H,13,14) |
InChI Key |
XRMCPHQZUKSFOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC(CCC2=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene](/img/structure/B13154574.png)



![2-((10R,13S,17S)-10,13-Dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl4-bromobenzenesulfonate](/img/structure/B13154603.png)

![3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}pyrrolidin-2-one](/img/structure/B13154617.png)
![2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile](/img/structure/B13154621.png)
![2-[6-(difluoromethoxy)-5-methoxy-1H-indazol-3-yl]acetic acid](/img/structure/B13154627.png)



![7-(2-Furyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid](/img/structure/B13154670.png)

